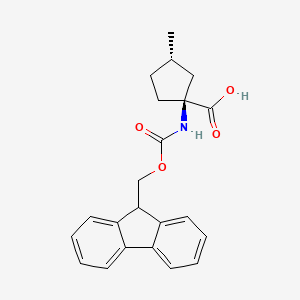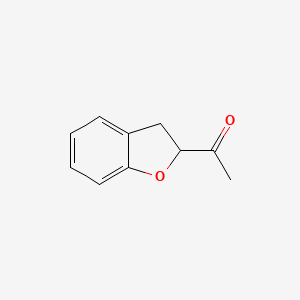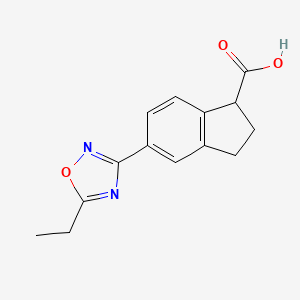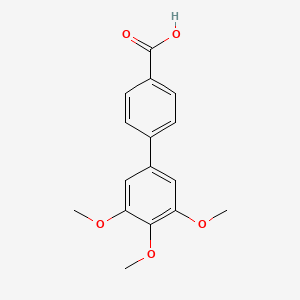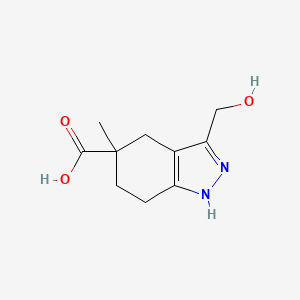
Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate is an organic compound that features a unique combination of functional groups, including an ester, a hydroxyl group, and an amino group attached to a tetrahydrothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-bromo-3-hydroxypropanoate with tetrahydro-2H-thiopyran-4-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the bromine atom, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Various nucleophiles, basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Ethyl 2-oxo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate.
Reduction: Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and amino groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-3-aminopropanoate: Lacks the tetrahydrothiopyran ring, making it less sterically hindered.
Ethyl 2-hydroxy-3-((tetrahydro-2H-pyran-4-yl)amino)propanoate: Similar structure but with an oxygen atom instead of sulfur in the ring, affecting its reactivity and biological activity.
Uniqueness
Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate is unique due to the presence of the tetrahydrothiopyran ring, which imparts distinct chemical and biological properties. The sulfur atom in the ring can participate in unique interactions and reactions not possible with oxygen-containing analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H19NO3S |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
ethyl 2-hydroxy-3-(thian-4-ylamino)propanoate |
InChI |
InChI=1S/C10H19NO3S/c1-2-14-10(13)9(12)7-11-8-3-5-15-6-4-8/h8-9,11-12H,2-7H2,1H3 |
InChI Key |
FVQKGVZTHXDOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CNC1CCSCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


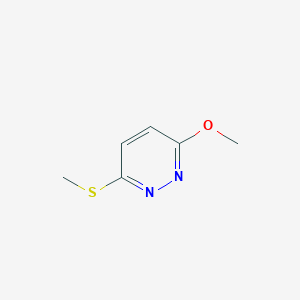
![1,4-Dichlorothieno[3,4-d]pyridazine](/img/structure/B12984887.png)
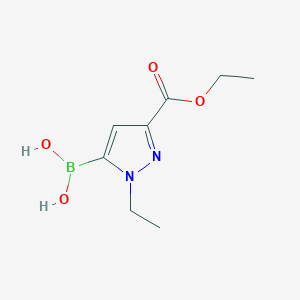
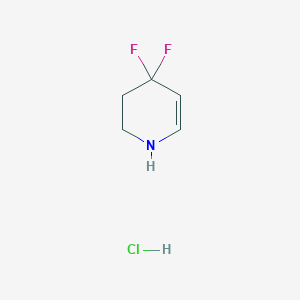
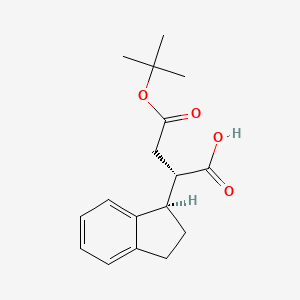

![2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B12984913.png)
